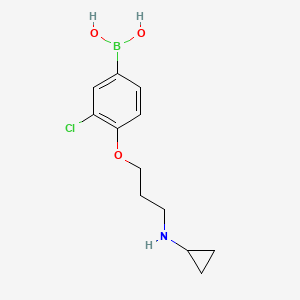![molecular formula C6H14Cl2N2 B1434305 2,6-Diazaspiro[3.4]octane dihydrochloride CAS No. 1630906-93-2](/img/structure/B1434305.png)
2,6-Diazaspiro[3.4]octane dihydrochloride
Übersicht
Beschreibung
2,6-Diazaspiro[3.4]octane dihydrochloride is a chemical compound with the CAS Number: 1630906-93-2 . It has a molecular weight of 185.1 and its physical form is solid .
Synthesis Analysis
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . This involved exploring diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular formula of 2,6-Diazaspiro[3.4]octane dihydrochloride is C6H14Cl2N2 . The compound has a molecular weight of 185.1 .Physical And Chemical Properties Analysis
2,6-Diazaspiro[3.4]octane dihydrochloride is a solid compound . It has a molecular weight of 185.1 and is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antitubercular Drug Development
2,6-Diazaspiro[3.4]octane dihydrochloride: has been utilized as a building block in the synthesis of nitrofuran carboxamide chemotypes. These compounds have shown significant antitubercular activity , particularly against Mycobacterium tuberculosis H37Rv. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have identified potent leads with minimal inhibitory concentrations as low as 0.016 μg/mL . This discovery is pivotal for developing new treatments against tuberculosis, especially multidrug-resistant strains.
Diversity-Oriented Synthesis
The compound serves as a versatile scaffold in diversity-oriented synthesis strategies. Its incorporation into various molecular frameworks allows for the generation of a wide array of novel molecules. This approach is beneficial for creating libraries of compounds for high-throughput screening in drug discovery, leading to the identification of new pharmacologically active agents .
Molecular Periphery Optimization
In medicinal chemistry, optimizing the molecular periphery of a core structure like 2,6-Diazaspiro[3.4]octane dihydrochloride can significantly alter the biological activity and toxicity profile of the resulting compounds. This optimization process is crucial for enhancing the therapeutic index of potential drug candidates .
Pharmacological Research
The compound’s derivatives have been assessed for their pharmacological properties. The ability to generate reactive intermediates through the reduction of the nitrofuran moiety by bacterial enzyme machinery makes these derivatives particularly effective as antimicrobial agents. Moreover, the optimization of these derivatives can reduce systemic toxicity, making them safer for therapeutic use .
Chemical Synthesis Methodology
2,6-Diazaspiro[3.4]octane dihydrochloride: is involved in novel chemical synthesis methodologies. For instance, it has been used in reactions with methyl isothiocyanate, leading to the formation of hydrazine carbothioamide, which upon further treatment, cyclizes into valuable triazole compounds . These methodologies contribute to the advancement of synthetic chemistry and the development of new chemical entities.
Safety And Hazards
Eigenschaften
IUPAC Name |
2,7-diazaspiro[3.4]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-7-3-6(1)4-8-5-6;;/h7-8H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDGMPRUUZUVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diazaspiro[3.4]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)





